
3-Amino-3-(9-ethyl-9H-carbazol-3-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-3-(9-ethyl-9H-carbazol-3-yl)propanoic acid is an organic compound with a complex structure that includes a carbazole moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-(9-ethyl-9H-carbazol-3-yl)propanoic acid typically involves multiple steps. One common method starts with the nitration of 9-ethylcarbazole to form 3-nitro-9-ethylcarbazole. This intermediate is then reduced using sodium sulfide to yield 3-amino-9-ethylcarbazole. The final step involves the reaction of 3-amino-9-ethylcarbazole with a suitable propanoic acid derivative under controlled conditions to form the target compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure efficient production .
化学反应分析
Types of Reactions: 3-Amino-3-(9-ethyl-9H-carbazol-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenated compounds and strong bases are often used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group typically yields nitro derivatives, while reduction can regenerate the amino group .
科学研究应用
3-Amino-3-(9-ethyl-9H-carbazol-3-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.
Biology: The compound is employed in the development of fluorescent probes and markers for biological imaging.
Medicine: Research is ongoing into its potential use in drug development, particularly for targeting specific biological pathways.
作用机制
The mechanism of action of 3-Amino-3-(9-ethyl-9H-carbazol-3-yl)propanoic acid involves its interaction with specific molecular targets. In biological systems, it can act as a fluorescent probe by binding to target molecules and emitting light upon excitation. This property is utilized in imaging techniques to visualize cellular structures and processes. The compound’s electronic properties also enable it to participate in charge transfer processes, making it useful in electronic devices .
相似化合物的比较
3-Amino-9-ethylcarbazole: This compound shares the carbazole moiety but lacks the propanoic acid group.
3-(9H-carbazol-9-yl)propanoic acid: Similar structure but without the amino group.
Uniqueness: 3-Amino-3-(9-ethyl-9H-carbazol-3-yl)propanoic acid is unique due to the combination of the amino group, carbazole moiety, and propanoic acid group. This combination imparts distinct electronic and chemical properties, making it versatile for various applications in research and industry .
属性
CAS 编号 |
773122-09-1 |
|---|---|
分子式 |
C17H18N2O2 |
分子量 |
282.34 g/mol |
IUPAC 名称 |
3-amino-3-(9-ethylcarbazol-3-yl)propanoic acid |
InChI |
InChI=1S/C17H18N2O2/c1-2-19-15-6-4-3-5-12(15)13-9-11(7-8-16(13)19)14(18)10-17(20)21/h3-9,14H,2,10,18H2,1H3,(H,20,21) |
InChI 键 |
HFGUHCWMTSEVLC-UHFFFAOYSA-N |
规范 SMILES |
CCN1C2=C(C=C(C=C2)C(CC(=O)O)N)C3=CC=CC=C31 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


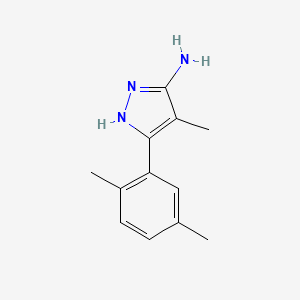
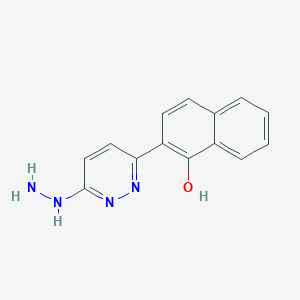
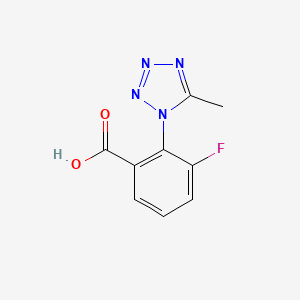

![2-[(3-cyano-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B12443994.png)
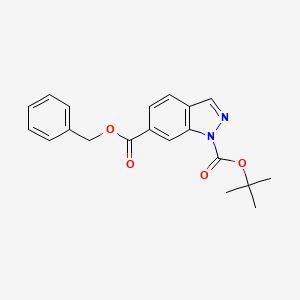
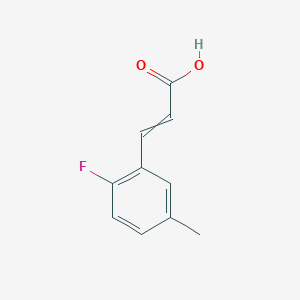
![N-{1-(4-chlorophenyl)-2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-2-hydroxy-N-methylpropanamide](/img/structure/B12444026.png)
![1-Boc-3-[2-(4-bromo-phenyl)-ethylamino]-piperidine](/img/structure/B12444027.png)
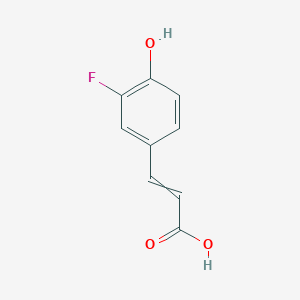
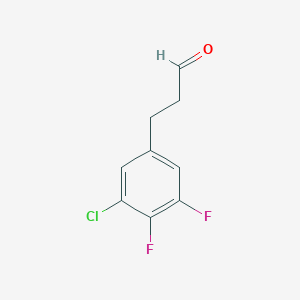
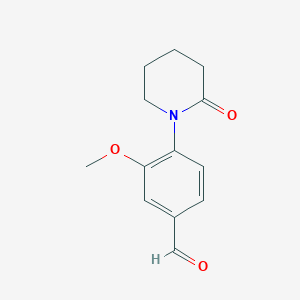
methanone](/img/structure/B12444052.png)
![Methyl 2-methoxy-6-[(1E,3E)-4-phenylbuta-1,3-dien-1-YL]benzoate](/img/structure/B12444058.png)
